N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide is a complex organic compound notable for its unique structural features, which include an indole moiety, a bromophenyl group, and a carboxamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The compound's molecular formula is with a molecular weight of 403.34 g/mol. It is classified as a small organic molecule and is part of a broader category of compounds known for their pharmacological properties. The compound's structural representation can be expressed using the Simplified Molecular Input Line Entry System (SMILES) notation: CCC(NCCSc1c2ccccc2[nH]c1c1ccc(cc1)[Br])=O
.
The synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide typically involves several key steps:
These synthesis routes can vary based on desired yields and purity levels .
The molecular structure of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide features several distinct components:
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide can undergo various chemical reactions typical for compounds with similar structures:
These reactions are crucial for modifying the compound to enhance its biological activity or to explore new derivatives .
The mechanism of action for N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide is multifaceted and likely involves:
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide displays several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 403.34 g/mol |
Molecular Formula | C19 H19 Br N2 O S |
LogP | 4.1765 |
Polar Surface Area | 34.399 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Solubility | Moderate in polar solvents |
These properties suggest that the compound has significant lipophilicity, which may influence its bioavailability and interaction with biological membranes .
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)pyridine-4-carboxamide has several potential applications in scientific research:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4